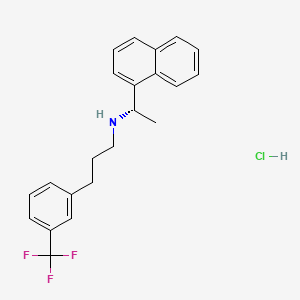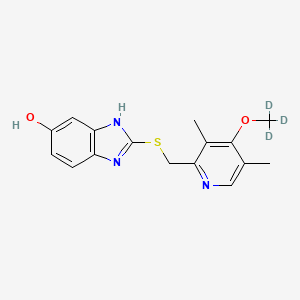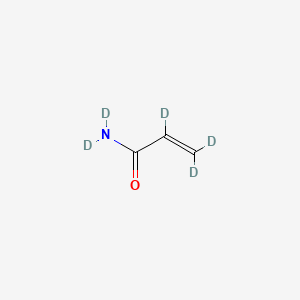
Acrylamide-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acrylamide-d5 is a deuterated form of acrylamide, a highly versatile chemical compound that is widely used in various industrial and laboratory applications . It is a colorless, odorless, and water-soluble organic compound that is commonly used in the manufacturing of polyacrylamide . The chemical formula of Acrylamide-d5 is C3D5H2NO, and its molecular weight is 77.1 g/mol .
Synthesis Analysis
Polyacrylamides of varying molecular weights were synthesized using free radical polymerization . Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products .
Molecular Structure Analysis
The linear formula of Acrylamide-d5 is CD2=CDCOND2 . Its molecular weight is 76.11 .
Chemical Reactions Analysis
The main parameters that affect acrylamide formation in foods are the composition of the raw food, and time–temperature of food processing . The vinylogous compounds are then released along with the corresponding aminoketone by a β-elimination reaction and cleavage of the carbon–nitrogen covalent bond .
Physical And Chemical Properties Analysis
Acrylamide-d5 is highly toxic and can cause severe neurological damage, especially if ingested or inhaled . It has a melting point of 84-86°C and a boiling point of 125°C .
科学的研究の応用
Polymerization Studies : Acrylamide is known for its ability to polymerize under various conditions. A study by Sharma et al. (2013) explored the hydrogen bonding interactions in acrylamides under pressure, revealing insights into the structural changes and polymerization process of this material, which is crucial in understanding its industrial applications, especially in polyacrylamide production.
Biochemical and Safety Analysis : The chemistry, biochemistry, and safety of acrylamide were comprehensively reviewed by Friedman (2003). This research emphasizes its applications in soil conditioning, wastewater treatment, cosmetics, and laboratory uses, such as in protein electrophoresis. Understanding acrylamide's biochemical interactions and safety profile is essential for its effective and safe utilization in these areas.
Industrial Applications and Safety : An industry perspective on acrylamide, focusing on its research, analysis, formation, and control was provided by Taeymans et al. (2004). This paper is vital for understanding the industrial applications and the need for safety protocols in managing acrylamide use, especially in food processing and other manufacturing processes.
Molecular Imprinting and Detection : The development of dummy molecularly imprinted polymers for the extraction and detection of acrylamide in food samples was explored by Bagheri et al. (2019). This research highlights the importance of sensitive and specific methods for acrylamide detection, reflecting its significance in food safety and public health.
Exposure Analysis in Laboratory Workers : The study of hemoglobin adducts of acrylamide in laboratory workers by Bergmark (1997) provides insights into occupational exposure risks and the need for monitoring and safety measures in research and industrial settings where acrylamide is frequently used.
Environmental Impact and Biodegradation : The research on acrylamide's toxicity, pollution, and biodegradation, as discussed by Kusnin et al. (2015), is crucial for understanding its environmental impact and developing strategies for its remediation and safe disposal.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N,N,2,3,3-pentadeuterioprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1D2,2D/hD2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPVXLWXLXDGHG-LUPFFDCSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C(=O)N([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acrylamide-d5 | |
CAS RN |
108152-65-4 |
Source


|
| Record name | 108152-65-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




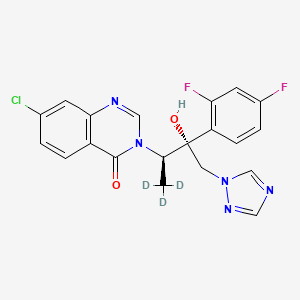
![2-[(2-Diethyl-d10)aminoethoxy]ethanol](/img/structure/B564740.png)
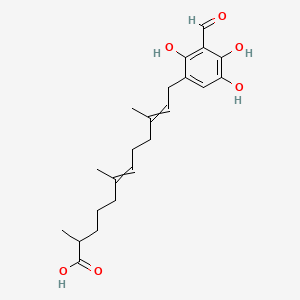
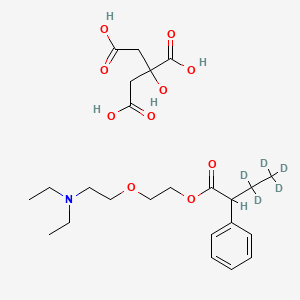
![7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione](/img/structure/B564744.png)
![7,8-Dihydro-5H-pyrido[3,2-B]azepine-6,9-dione](/img/structure/B564746.png)
![6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester](/img/structure/B564747.png)
![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)
